2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide
Description
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Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19(21-14-3-1-2-4-14)11-23-7-8-24-16(20(23)26)10-15(22-24)13-5-6-17-18(9-13)28-12-27-17/h5-10,14H,1-4,11-12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDFDBWKAJJICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide (CAS Number: 1190014-12-0) is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and significant biological activities, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 432.4 g/mol. The structure comprises several notable moieties:
- Benzodioxole : A bicyclic structure that enhances biological activity.
- Pyrazolo[1,5-a]pyrazine core : Known for various pharmacological effects.
- Acetamide group : Contributes to the compound's solubility and reactivity.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O6 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine scaffold.
- Introduction of the benzodioxole moiety.
- Formation of the acetamide group.
These synthetic routes are designed to enhance the biological properties of the final compound.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives containing benzodioxole have shown efficacy against Mycobacterium tuberculosis (Mtb).
A study evaluating antibacterial activity found that specific substitutions on the pyrazolo[1,5-a]pyrazine core can modulate both efficacy and cytotoxicity without compromising microbial selectivity. This suggests potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of compounds with a pyrazolo[1,5-a]pyrazine scaffold has been extensively studied. Notable findings include:
- Inhibitory Effects : These compounds demonstrate inhibitory effects on cancer cell proliferation across various cell lines.
- Selectivity : Modifications in side chains can enhance cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Mtb; modulated efficacy |
| Anticancer | Inhibits cancer cell proliferation; selective toxicity |
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of benzodioxole were tested against various bacterial strains. The results indicated that certain structural modifications significantly enhanced antimicrobial activity without increased cytotoxicity to host cells.
Case Study 2: Anticancer Properties
A series of pyrazolo[1,5-a]pyrazine derivatives were evaluated for their anticancer properties in vitro. Results showed that specific substitutions led to enhanced potency against breast and colon cancer cell lines while sparing normal cell lines from toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
